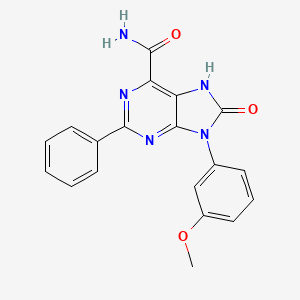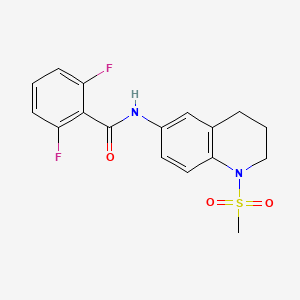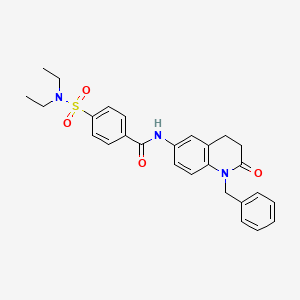
9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a purine moiety, which is a heterocyclic aromatic organic compound, along with phenyl and methoxy groups .
Synthesis Analysis
The synthesis of organic compounds often involves reactions like condensation, substitution, or addition. The Claisen-Schmidt reaction, for example, is commonly used to synthesize chalcones .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques like NMR, IR, and UV-Vis spectroscopy. These techniques can provide information about the types of bonds, functional groups, and overall structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve looking at its reactivity, stability, and the types of reactions it undergoes .Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Wissenschaftliche Forschungsanwendungen
Anticancer Potential : Zhao et al. (2018) studied a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives for their antiproliferative activities against human cancer cell lines. They found that compounds with variations at positions 8 and 9 of the purine core exhibited potent activity, indicating the potential of similar purine derivatives in cancer treatment (Zhao et al., 2018).
Antiviral Properties : Hocek et al. (1996) synthesized 9-(2-phosphonomethoxyalkyl) derivatives of 6-(aminomethyl)purine and found that they showed moderate activity against various viruses, such as herpes simplex virus and varicella-zoster virus, demonstrating the antiviral capabilities of purine derivatives (Hocek et al., 1996).
Chemical Properties and Synthesis : Tanji and Higashino (1988) explored the hydration and methoxylation of alkynyl-9H-purines, providing insights into the chemical properties and synthesis techniques relevant to compounds like 9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide (Tanji & Higashino, 1988).
Antimycobacterial Activity : Bakkestuen et al. (2005) synthesized 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines and tested them against Mycobacterium tuberculosis. They found that certain derivatives, particularly those with electron-donating substituents, were effective inhibitors, suggesting the potential of purine derivatives in treating tuberculosis (Bakkestuen et al., 2005).
Potential Biological Activities : Hayallah and Famulok (2007) reported on the design and synthesis of new 1,3,8-trisubstituted purine-2,6-diones and thiazolo[2,3-f]purine-2,4-diones, noting their potential biological activities. This study adds to the understanding of the possible biological applications of purine derivatives (Hayallah & Famulok, 2007).
Wirkmechanismus
Target of Action
It is suggested that similar compounds have been found to targetTubulin , a protein that is crucial for cell division and structure .
Mode of Action
For instance, Apocynin, a compound with a similar structure, inhibits the activity of NADPH oxidase , preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
Similar compounds have been found to affect pathways related toglucose metabolism .
Pharmacokinetics
A compound with a similar structure, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), was found to undergo rapid metabolism and wide tissue distribution with ≥12% absorption ratio in Sprague-Dawley (SD) rats .
Result of Action
Similar compounds have been found to have anti-inflammatory capabilities and the ability to selectively prevent the formation of free radicals, oxygen ions, and peroxides in the body .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(3-methoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-13-9-5-8-12(10-13)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)11-6-3-2-4-7-11/h2-10H,1H3,(H2,20,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUGTYJPPDKOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2804337.png)
![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)
![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)
![N-[(2-chloro-4-fluorobenzyl)oxy]urea](/img/structure/B2804342.png)

![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2804344.png)
![Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-](/img/structure/B2804345.png)
![N-(2-furylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2804346.png)
![2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2804347.png)
![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)

